molecular formula C21H15Cl2N3OS B7730341 (2E)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide

(2E)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide

Cat. No.: B7730341
M. Wt: 428.3 g/mol
InChI Key: BUZUBASAIHZIEJ-LZYBPNLTSA-N
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Description

(2E)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide is a synthetic organic compound that features a cyano group, a thiazole ring, and a dichlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Introduction of the Dichlorobenzyl Group: The thiazole intermediate is then reacted with 2,5-dichlorobenzyl chloride under basic conditions to introduce the dichlorobenzyl group.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with 2-methylphenylacetonitrile in the presence of a base to form the prop-2-enamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize efficiency.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines or secondary amines.

    Substitution: Products will vary depending on the nucleophile used but may include substituted thiazoles or benzyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: The compound can be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (2E)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thiazole ring are key functional groups that can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzyl Derivatives: Compounds with similar dichlorobenzyl groups may exhibit comparable biological activities.

    Thiazole Derivatives: Other thiazole-containing compounds may share similar chemical reactivity and biological properties.

Uniqueness

The unique combination of the cyano group, dichlorobenzyl moiety, and thiazole ring in (2E)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide distinguishes it from other compounds. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or unique reactivity in chemical transformations.

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3OS/c1-13-4-2-3-5-14(13)8-16(11-24)20(27)26-21-25-12-18(28-21)10-15-9-17(22)6-7-19(15)23/h2-9,12H,10H2,1H3,(H,25,26,27)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZUBASAIHZIEJ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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